molecular formula C21H23N3O B5612865 1-(3-{[2-(PENTAN-3-YL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE

1-(3-{[2-(PENTAN-3-YL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE

Cat. No.: B5612865
M. Wt: 333.4 g/mol
InChI Key: LVGFUQQKJNSKPM-UHFFFAOYSA-N
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Description

1-(3-{[2-(PENTAN-3-YL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinazoline core substituted with a pentan-3-yl group and an ethanone moiety, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[2-(PENTAN-3-YL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid with formamide to form quinazolin-4-one, which is then further functionalized. The introduction of the pentan-3-yl group can be achieved through alkylation reactions using appropriate alkyl halides under basic conditions. The final step involves the coupling of the quinazoline derivative with 3-aminoacetophenone under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[2-(PENTAN-3-YL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanone moiety can yield carboxylic acids, while reduction of the quinazoline core can produce dihydroquinazoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, this compound can be used in the development of new materials and catalysts.

    Biology: Its unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Quinazoline derivatives are known for their anticancer, anti-inflammatory, and antimicrobial properties. This compound could be explored for its potential therapeutic effects in these areas.

    Industry: The compound’s chemical properties make it suitable for use in the development of new pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-{[2-(PENTAN-3-YL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes and receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation. The exact pathways involved depend on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Erlotinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).

    Gefitinib: Another quinazoline-based anticancer drug that inhibits EGFR.

    Prazosin: A quinazoline derivative used to treat hypertension and benign prostatic hyperplasia by blocking alpha-1 adrenergic receptors.

Uniqueness

1-(3-{[2-(PENTAN-3-YL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinazoline derivatives. Its pentan-3-yl group and ethanone moiety provide additional sites for chemical modification, allowing for the development of new derivatives with potentially improved therapeutic properties.

Properties

IUPAC Name

1-[3-[(2-pentan-3-ylquinazolin-4-yl)amino]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-4-15(5-2)20-23-19-12-7-6-11-18(19)21(24-20)22-17-10-8-9-16(13-17)14(3)25/h6-13,15H,4-5H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGFUQQKJNSKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NC2=CC=CC=C2C(=N1)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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